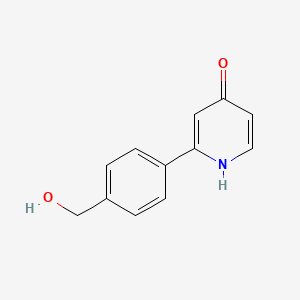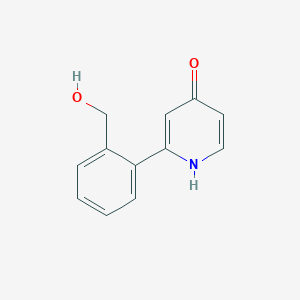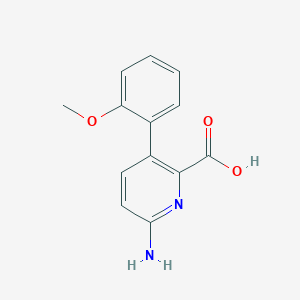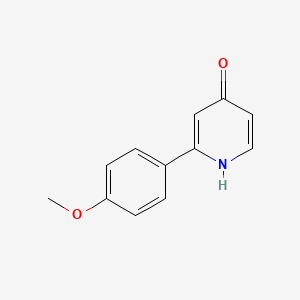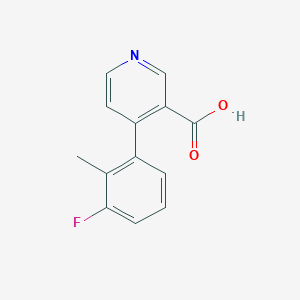
2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine (2-F5MP-5H) is a novel synthetic compound that has recently been studied for its potential applications in a variety of scientific fields. It is a fluorinated aromatic compound with a pyridine ring and a hydroxyl group, and its structure is analogous to that of other compounds in the family of pyridines.
Scientific Research Applications
2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% has been studied for its potential applications in various scientific fields. One of the most promising areas of research is in the field of organic synthesis. 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% has been found to be a useful reagent for the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and materials. Additionally, it has been studied for its potential use in the field of catalysis, as it has been found to be a good catalyst for the hydrolysis of amides, esters, and other organic compounds.
Mechanism of Action
The exact mechanism of action of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% is not yet fully understood. However, it is believed that the fluorinated aromatic ring is responsible for the compound’s reactivity, as it is thought to act as an electron-withdrawing group. Additionally, the hydroxyl group is believed to act as a nucleophile, allowing for the formation of covalent bonds with other molecules.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% are not yet fully understood. However, it has been studied for its potential use in the treatment of certain diseases, such as cancer, and it has been found to have some anti-tumor activity. Additionally, it has been studied for its potential use as an anti-inflammatory agent, and it has been found to have some anti-inflammatory activity.
Advantages and Limitations for Lab Experiments
2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% has several advantages for use in laboratory experiments. It is relatively easy to synthesize and is cost-effective, making it ideal for use in research. Additionally, it is a relatively stable compound, making it suitable for use in long-term experiments. However, it is important to note that 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% is a highly reactive compound, and it should be handled with caution to avoid any potential hazards.
Future Directions
The potential applications of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% are vast and the compound has already been studied for its potential use in a variety of scientific fields. However, there is still much to be explored, and some potential future directions include:
• Further investigation into the mechanisms of action of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% and its potential use in the treatment of diseases.
• Research into the potential applications of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% in the field of catalysis.
• Exploration of the potential use of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% as a reagent in the synthesis of other compounds.
• Investigation into the potential use of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% as an anti-inflammatory agent.
• Research into the potential use of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% as a drug delivery system.
• Exploration of the potential use of 2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% in the development of materials.
Synthesis Methods
2-(2-Fluoro-5-methylphenyl)-5-hydroxypyridine, 95% can be synthesized using a variety of methods. The most commonly used method is a three-step procedure, which involves the reaction of 2-fluoro-5-methylphenol with a base, followed by the addition of a pyridine ring, and finally the reduction of the hydroxyl group. This method is relatively simple and has been found to be efficient and cost-effective.
properties
IUPAC Name |
6-(2-fluoro-5-methylphenyl)pyridin-3-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO/c1-8-2-4-11(13)10(6-8)12-5-3-9(15)7-14-12/h2-7,15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSSMXRSXQGRBCU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)C2=NC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10692475 |
Source


|
| Record name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
CAS RN |
1261983-46-3 |
Source


|
| Record name | 6-(2-Fluoro-5-methylphenyl)pyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10692475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

